molecular formula C8H12N2 B15324396 1-(1-Methyl-1h-pyrrol-2-yl)cyclopropan-1-amine

1-(1-Methyl-1h-pyrrol-2-yl)cyclopropan-1-amine

Cat. No.: B15324396
M. Wt: 136.19 g/mol
InChI Key: FDGIMUVYBOVULO-UHFFFAOYSA-N
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Description

1-(1-Methyl-1h-pyrrol-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C8H12N2 It features a cyclopropane ring attached to a pyrrole ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1h-pyrrol-2-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrrole with cyclopropanecarboxylic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1h-pyrrol-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

Scientific Research Applications

1-(1-Methyl-1h-pyrrol-2-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-pyrrol-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-pyrrol-2-yl)ethanone
  • 2-Acetyl-1-methylpyrrole
  • N-Methyl-2-acetylpyrrole

Uniqueness

1-(1-Methyl-1h-pyrrol-2-yl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to other pyrrole derivatives.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

1-(1-methylpyrrol-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H12N2/c1-10-6-2-3-7(10)8(9)4-5-8/h2-3,6H,4-5,9H2,1H3

InChI Key

FDGIMUVYBOVULO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2(CC2)N

Origin of Product

United States

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